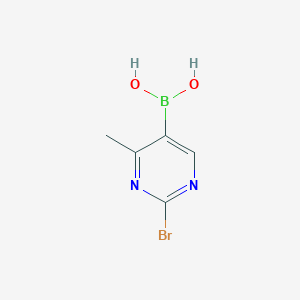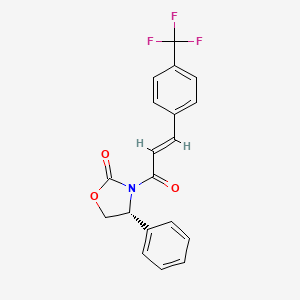
(2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (2-bromo-4-méthyl-pyrimidin-5-yl)boronique est un composé organoboronique qui a suscité un intérêt considérable dans le domaine de la chimie organique. Ce composé est particulièrement précieux en raison de son rôle dans les réactions de couplage de Suzuki-Miyaura, largement utilisées pour la formation de liaisons carbone-carbone. La présence à la fois de groupes fonctionnels brome et acide boronique dans sa structure en fait un réactif polyvalent pour diverses applications synthétiques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l'acide (2-bromo-4-méthyl-pyrimidin-5-yl)boronique implique généralement la bromination de la 4-méthylpyrimidine suivie d'une borylation. Une méthode courante implique l'utilisation d'une réaction de borylation catalysée par le palladium, où la pyrimidine bromée est traitée avec un dérivé d'acide boronique en présence d'un catalyseur au palladium et d'une base . La réaction est généralement effectuée sous atmosphère inerte pour éviter l'oxydation et d'autres réactions secondaires.
Méthodes de production industrielle
À l'échelle industrielle, la production de l'acide (2-bromo-4-méthyl-pyrimidin-5-yl)boronique peut impliquer des procédés en continu pour assurer une qualité et un rendement constants. Ces méthodes utilisent souvent des systèmes automatisés pour contrôler les paramètres de réaction tels que la température, la pression et les concentrations de réactifs, optimisant ainsi l'efficacité de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions
L'acide (2-bromo-4-méthyl-pyrimidin-5-yl)boronique subit plusieurs types de réactions chimiques, notamment :
Couplage de Suzuki-Miyaura : C'est la réaction la plus courante, où le groupe acide boronique réagit avec un halogénure d'aryle ou de vinyle en présence d'un catalyseur au palladium pour former une liaison carbone-carbone.
Protodéboronation : Cette réaction implique l'élimination du groupe acide boronique, généralement à l'aide d'un solvant protique ou d'une base.
Réactifs et conditions courants
Catalyseurs au palladium : Utilisés dans les réactions de couplage de Suzuki-Miyaura.
Bases : telles que le carbonate de potassium ou l'hydroxyde de sodium, utilisées pour déprotoner le groupe acide boronique.
Solvants protiques : Utilisés dans les réactions de protodéboronation.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent diverses pyrimidines substituées, qui peuvent être fonctionnalisées davantage pour une utilisation dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux .
Applications de la recherche scientifique
L'acide (2-bromo-4-méthyl-pyrimidin-5-yl)boronique a une large gamme d'applications dans la recherche scientifique :
Médecine : Utilisé dans la synthèse d'intermédiaires pharmaceutiques et de principes actifs pharmaceutiques (API).
Mécanisme d'action
Le mécanisme par lequel l'acide (2-bromo-4-méthyl-pyrimidin-5-yl)boronique exerce ses effets s'effectue principalement par sa participation aux réactions de couplage de Suzuki-Miyaura. Dans ces réactions, le groupe acide boronique subit une transmétallation avec un catalyseur au palladium, suivie d'une élimination réductrice pour former une nouvelle liaison carbone-carbone . Ce processus est très efficace et permet la formation sélective de structures organiques complexes.
Applications De Recherche Scientifique
(2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the selective formation of complex organic structures.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (2-bromo-5-fluoropyridin-4-yl)boronique : Structure similaire, mais contient un atome de fluor au lieu d'un groupe méthyle.
Acide (3-bromo-2-méthoxypyridin-4-yl)boronique : Contient un groupe méthoxy au lieu d'un groupe méthyle.
Unicité
L'acide (2-bromo-4-méthyl-pyrimidin-5-yl)boronique est unique en raison de son motif de substitution spécifique, qui fournit une réactivité et une sélectivité distinctes dans les réactions chimiques. La présence du groupe méthyle améliore sa stabilité et en fait un réactif précieux pour diverses applications synthétiques .
Propriétés
Formule moléculaire |
C5H6BBrN2O2 |
|---|---|
Poids moléculaire |
216.83 g/mol |
Nom IUPAC |
(2-bromo-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C5H6BBrN2O2/c1-3-4(6(10)11)2-8-5(7)9-3/h2,10-11H,1H3 |
Clé InChI |
FTXMYWGOKGNUGF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1C)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)



![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)

![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)




